REACTION_SMILES
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[Al+3:17].[Cl-:16].[Cl-:18].[Cl-:19].[Cl:1][C:2]1=[C:3]([CH:14]=[O:15])[CH2:4][CH2:5][c:6]2[cH:7][c:8]([O:12][CH3:13])[cH:9][cH:10][c:11]21.[Cl:20][CH2:21][Cl:22]>>[Cl:1][C:2]1=[C:3]([CH:14]=[O:15])[CH2:4][CH2:5][c:6]2[cH:7][c:8]([OH:12])[cH:9][cH:10][c:11]21
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2c(c1)CCC(C=O)=C2Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Type
|
product
|
Smiles
|
O=CC1=C(Cl)c2ccc(O)cc2CC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |